2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid
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Overview
Description
2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid is a complex organic compound with a molecular weight of 450.94 g/mol It is characterized by the presence of a chloro-substituted benzoic acid core, a piperazine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the sulfonylation of thiophene to form thiophene-2-sulfonyl chloride. The piperazine ring is then introduced through a nucleophilic substitution reaction, where piperazine reacts with thiophene-2-sulfonyl chloride. Finally, the resulting intermediate is coupled with the chloro-substituted benzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The piperazine ring and thiophene sulfonyl group are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may inhibit certain pathways involved in inflammation or pain, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler compound with a similar thiophene ring but lacking the piperazine and sulfonyl groups.
5-Chlorothiophene-2-sulfonyl chloride: Contains the thiophene sulfonyl group but lacks the benzoic acid and piperazine components.
Uniqueness
2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid is unique due to its combination of a chloro-substituted benzoic acid, a piperazine ring, and a thiophene sulfonyl group.
Properties
IUPAC Name |
2-chloro-5-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O6S3/c16-13-4-3-11(10-12(13)15(19)20)26(21,22)17-5-7-18(8-6-17)27(23,24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULNNTZADQUDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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